molecular formula C17H21NO4 B2630677 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 1419221-95-6

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B2630677
CAS No.: 1419221-95-6
M. Wt: 303.358
InChI Key: HRILMARPRGMJSD-UHFFFAOYSA-N
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Description

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a five-membered carbocyclic ring. The molecule contains two ester groups: a benzyl ester at the 6-position and a methyl ester at the 1-position. This compound belongs to a class of spirocyclic building blocks widely used in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

IUPAC Name

6-O-benzyl 2-O-methyl 6-azaspiro[2.5]octane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14-11-17(14)7-9-18(10-8-17)16(20)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRILMARPRGMJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research has indicated that derivatives of azaspiro compounds exhibit promising anticancer properties. Specifically, compounds similar to 6-benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that azaspiro compounds could effectively target specific cancer pathways, leading to reduced cell proliferation in vitro .

2. Neuropharmacological Effects:
Another area of interest is the neuropharmacological potential of this compound. Research has shown that azaspiro compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted the role of these compounds in modulating acetylcholine receptors, which are crucial for cognitive function .

3. Antimicrobial Properties:
The antimicrobial activity of azaspiro compounds has also been documented. Compounds structurally related to this compound have demonstrated efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

Material Science

1. Polymer Chemistry:
In material science, the unique structural features of azaspiro compounds allow them to be utilized as building blocks for advanced polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. For instance, research has shown that polymers containing azaspiro units exhibit improved tensile strength and flexibility compared to traditional polymers .

2. Coatings and Adhesives:
Azaspiro compounds can also be used in the formulation of coatings and adhesives due to their chemical stability and adhesion properties. Their application in protective coatings has been explored, particularly in environments requiring resistance to chemicals and abrasion .

Synthetic Intermediate

1. Versatile Synthesis:
The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it an essential component in the synthesis of pharmaceuticals and agrochemicals .

Application Area Details Case Studies/References
Medicinal ChemistryAnticancer activity; neuropharmacological effects; antimicrobial properties , ,
Material SciencePolymer chemistry; coatings and adhesives ,
Synthetic IntermediateVersatile synthesis for pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Variations

Key differences arise from substituent groups on the carboxylate moieties and spiro ring systems:

Compound Name Substituents (1-/6-position) Spiro Ring System Molecular Formula Molecular Weight (g/mol) CAS Number References
This compound Methyl / Benzyl [2.5]octane C₁₈H₂₁NO₄ 315.37 Not provided Inferred
6-tert-Butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate Methyl / tert-Butyl [2.5]octane C₁₄H₂₃NO₄ 269.34 871727-04-7
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate Ethyl / Benzyl [2.5]octane C₁₈H₂₃NO₄ 317.39 59395231
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid Carboxylic acid / Benzyl [2.5]octane C₁₆H₁₉NO₄ 289.33 147610-85-3

Key Observations :

  • Ester vs. Carboxylic Acid: The carboxylic acid derivative (C₁₆H₁₉NO₄) exhibits higher polarity, favoring aqueous solubility, whereas esters are more lipophilic .
Physicochemical and Analytical Properties

Collision cross-section (CCS) data and purity highlight differences in analytical behavior:

Compound Name Predicted CCS (Ų) [M+H]+ Purity Storage Conditions References
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate 178.5 >95% Not specified
6-tert-Butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate N/A 95-97% 2-8°C (sealed, dry)
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid N/A Not specified Room temperature

Key Observations :

  • The ethyl-benzyl analog (CCS = 178.5 Ų) may adopt a more compact conformation than bulkier tert-butyl derivatives, influencing chromatographic retention times .
  • High purity (>95%) is standard for commercial spirocyclic compounds, ensuring reliability in synthetic applications .

Key Observations :

  • The tert-butyl-methyl variant is more cost-effective (€1,295/10g) than specialized derivatives like the spiro[2.4]heptane analog ($9,665/1g) .
  • Multigram synthesis of spirocyclic α-proline derivatives (e.g., 81% yield for a related compound) underscores their utility in scalable drug discovery .

Biological Activity

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C₁₄H₁₉N₁O₄
  • Molecular Weight : 247.3 g/mol
  • CAS Number : 77211-75-7

Biological Activity

The biological activity of this compound has been investigated in various studies, showing promise in several therapeutic areas:

Antiviral Activity

Research indicates that derivatives of spiro compounds, including those related to 6-Benzyl 1-methyl 6-azaspiro[2.5]octane, exhibit antiviral properties. Specifically, these compounds have been evaluated for their ability to inhibit hepatitis C virus (HCV) replication. The mechanism involves interference with the viral NS5A protein, which is crucial for viral replication and assembly .

Neuroprotective Effects

Studies have suggested that spiro compounds may possess neuroprotective effects. For instance, they could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or exerting antioxidant effects. However, specific data on the neuroprotective capabilities of this compound remains limited and warrants further investigation.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of similar spiro compounds have shown efficacy against various bacterial strains. The exact mechanisms are not fully understood but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing cyclization strategies involving readily available precursors.
  • Functional Group Modifications : Modifying existing spiro compounds to introduce the benzyl and dicarboxylate functionalities.

A representative synthesis pathway is outlined below:

StepReagents/ConditionsYield
1Benzyl amine + dicarboxylic acid in methanol~70%
2Cyclization with appropriate catalysts~65%

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on HCV Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited HCV replication in vitro, suggesting a potential role in developing antiviral therapeutics .
  • Neuroprotective Study : Another research effort explored the neuroprotective effects of related spiro compounds in models of oxidative stress, indicating a possible therapeutic avenue for neurodegenerative diseases.

Q & A

Q. Methodological Answer :

  • HPLC : Use a mobile phase of acetonitrile/tetrahydrofuran (65:35) with glacial acetic acid/water (0.1:100) to resolve organic impurities (Procedure 2, ).
  • NMR : Assign peaks via 2D-COSY and HSQC, referencing δ values for analogous spirocyclic dicarboxylates (e.g., C8-O2 at 124.2 ppm ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.

Basic: How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

Methodological Answer :
Conduct accelerated stability studies (ICH Q1A guidelines):

  • Thermal Stability : Use TGA/DSC to monitor decomposition at 40–60°C.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and track degradation via HPLC.
  • pH Sensitivity : Test solubility and hydrolysis in buffered solutions (pH 3–9). Degradation products can be mapped using LC-MS/MS .

Advanced: What mechanistic insights explain the stereochemical outcomes during spiro ring formation?

Methodological Answer :
Employ density functional theory (DFT) to model transition states and identify steric hindrance or electronic effects. Experimental validation via kinetic isotopic effects (KIEs) or substituent variation can isolate contributing factors. For example, bulky benzyl groups may enforce chair-like conformations in the azaspiro core .

Advanced: How can computational methods predict the compound’s reactivity in novel catalytic systems?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions if studying enzyme inhibition.
  • Docking Studies : Use AutoDock Vina with crystal structures of target receptors.
  • Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

Advanced: How should researchers resolve contradictions in reported catalytic activity data?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Controlled Replication : Standardize variables (e.g., solvent purity, catalyst batch).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways and validate competing hypotheses .

Advanced: What in vitro or in vivo models are suitable for evaluating biological activity?

Q. Methodological Answer :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetics.
  • Cell-Based Models : Use HEK293 or primary cell lines for cytotoxicity screening (IC₅₀).
  • Pharmacokinetics : Assess bioavailability via Caco-2 permeability or microsomal stability assays .

Advanced: How can green chemistry principles be applied to improve synthetic sustainability?

Q. Methodological Answer :

  • Solvent Replacement : Replace THF with cyclopentyl methyl ether (CPME) or water-in-surfactant systems .
  • Catalyst Recycling : Immobilize catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂).
  • Waste Minimization : Use membrane technologies (RDF2050104) for solvent recovery .

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